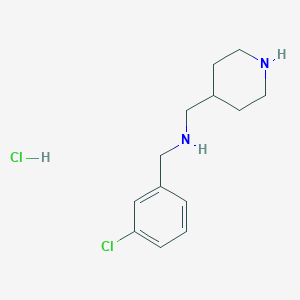

(3-Chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride

CAS No.:

Cat. No.: VC16536854

Molecular Formula: C13H20Cl2N2

Molecular Weight: 275.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20Cl2N2 |

|---|---|

| Molecular Weight | 275.21 g/mol |

| IUPAC Name | N-[(3-chlorophenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride |

| Standard InChI | InChI=1S/C13H19ClN2.ClH/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11;/h1-3,8,11,15-16H,4-7,9-10H2;1H |

| Standard InChI Key | WRYFJXXZOSLYMP-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1CNCC2=CC(=CC=C2)Cl.Cl |

Introduction

(3-Chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a synthetic organic compound belonging to the class of piperidine derivatives. It features a piperidine ring substituted with a 3-chlorobenzyl group and an amine functional group, making it a significant intermediate in medicinal chemistry and organic synthesis. This compound is recognized for its potential applications in pharmaceutical development and biological studies due to its unique structural properties .

Synthesis and Reaction Conditions

The synthesis of (3-Chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride typically involves several key steps. The reaction conditions require controlled temperatures and specific solvents to optimize yield and purity. Common solvents include dimethylformamide or acetonitrile, while bases like sodium hydroxide may be employed to facilitate nucleophilic substitution.

Synthesis Steps

-

Preparation of Starting Materials: The synthesis begins with the preparation of the necessary starting materials, including the piperidine ring and the 3-chlorobenzyl group.

-

Nucleophilic Substitution: The piperidine ring is then subjected to nucleophilic substitution to introduce the 3-chlorobenzyl group.

-

Amination: The resulting compound undergoes amination to introduce the amine functional group.

-

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt.

Mechanism of Action and Biological Applications

The mechanism of action for (3-Chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride involves its interaction with specific biological targets. The amine group can form hydrogen bonds with various biological molecules, while the hydrophobic 3-chlorobenzyl group enhances binding affinity to certain receptors or enzymes. This interaction can modulate enzyme activity or receptor signaling pathways, leading to potential therapeutic effects.

Biological Applications

-

Pharmaceutical Development: This compound serves as an intermediate in the synthesis of drugs targeting various biological pathways.

-

Biological Studies: It is used in research to understand the interaction between small molecules and biological systems.

Research Findings and Future Directions

Research on (3-Chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride highlights its potential in medicinal chemistry. Future studies may focus on optimizing its synthesis and exploring its applications in drug development. Additionally, modifying the compound's structure could lead to derivatives with enhanced biological activity.

Future Research Directions

-

Optimization of Synthesis: Improving the efficiency and yield of the synthesis process.

-

Derivative Synthesis: Creating derivatives with modified functional groups to enhance biological activity.

-

Biological Screening: Conducting high-throughput screening to identify potential therapeutic targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume